N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a morpholine moiety, and a hydrazide group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Aldehyde Intermediate: The initial step involves the reaction of 4-[(4-METHYLPHENYL)METHOXY]BENZALDEHYDE with an appropriate reagent to form the aldehyde intermediate.
Condensation Reaction: The aldehyde intermediate is then subjected to a condensation reaction with 4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can be compared with similar compounds, such as:
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE sets it apart, offering distinct advantages in certain research and industrial contexts.
Properties
Molecular Formula |
C27H29N3O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C27H29N3O3/c1-21-2-4-24(5-3-21)20-33-26-12-8-22(9-13-26)18-28-29-27(31)25-10-6-23(7-11-25)19-30-14-16-32-17-15-30/h2-13,18H,14-17,19-20H2,1H3,(H,29,31)/b28-18+ |
InChI Key |
GIUNLFUBZUSFMT-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
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